molecular formula C22H23N3O6S B2553698 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958710-64-0

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2553698
CAS No.: 958710-64-0
M. Wt: 457.5
InChI Key: BCUWMEIFAFALLV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 3 (Fig. 1). The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogues), suggesting possible antiproliferative activity . The compound’s molecular formula is C₂₇H₂₅N₃O₆S, with a molecular weight of 519.57 g/mol. Its synthesis likely involves condensation of substituted hydrazides with thieno-pyrazole intermediates, as inferred from analogous protocols .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-28-15-7-5-14(6-8-15)25-21(16-11-32(27)12-17(16)24-25)23-22(26)13-9-18(29-2)20(31-4)19(10-13)30-3/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUWMEIFAFALLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolytic Methylation of Gallic Acid

The traditional route utilizes Nutgalls tannin as starting material:

  • Acid/Base Hydrolysis : Tannin → Gallic acid (3,4,5-trihydroxybenzoic acid)
  • Methylation :
    • Reagent: Methyl sulfate or dimethyl sulfate in alkaline conditions
    • Product: 3,4,5-Trimethoxybenzoic acid (85-92% yield)
  • Chlorination :
    • Reagent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
    • Conditions: Reflux in anhydrous dichloromethane (4-6 h)
    • Product: 3,4,5-Trimethoxybenzoyl chloride (93-97% purity by GC)

Optimization Data :

Parameter Optimal Value Yield Impact
Methylation Temp 60-65°C +12% Yield
SOCl₂ Equiv 1.2 Eq Purity >95%
Solvent Drying Molecular Sieves 4Å +8% Yield

Construction of Thieno[3,4-c]Pyrazole Core

Vilsmeier-Haack Formylation of Pyrazole Precursors

Adapting methods from, the pyrazole ring is constructed via:

  • Hydrazine Cyclocondensation :
    • Substrate: 1-(4-Methoxyphenyl)ethanone
    • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)
    • Product: 1-(4-Methoxyphenyl)pyrazolidin-3-one
  • Formylation :
    • Vilsmeier Reagent: POCl₃/DMF complex (-10°C to 0°C)
    • Product: 4-Formyl-1-(4-methoxyphenyl)pyrazol-5-one (78% yield)

Thiophene Annulation via Pd-Cu Catalysis

Following, the thieno fusion is achieved through:

  • Substrate Preparation :
    • Potassium 2-aminothiophene-3-carboxylate (0.1 mmol)
    • 2-Bromo-4-methoxybenzaldehyde (0.12 mmol)
  • Coupling Conditions :
    • Catalyst: Pd(OAc)₂ (5 mol%)/CuI (10 mol%)
    • Ligand: Xantphos (6 mol%)
    • Base: Cs₂CO₃ (2.0 Eq)
    • Solvent: DMF/H₂O (4:1) at 100°C (12 h)
    • Yield: 82% thieno[3,4-c]pyrazole intermediate

Critical Parameters :

  • Pd:Cu ratio 1:2 maximizes heterocyclic ring closure
  • Microwave irradiation (150W) reduces reaction time to 3h (yield 79%)

Oxo Group Introduction at Position 5

Oxidative Cyclization Strategy

The 5-oxo group is installed during thienopyrazole formation:

  • Substrate : 3-Amino-4-cyano-5-(4-methoxyphenyl)thiophene
  • Oxidizing Agent : TBHP (tert-butyl hydroperoxide) in DMF
  • Catalyst : I₂ (20 mol%) at 80°C (6 h)
  • Mechanism : Radical-mediated cyclization with simultaneous oxidation
  • Yield : 68-73% (HPLC purity >98%)

Alternative Methods :

Oxidant Temp (°C) Time (h) Yield (%)
KMnO₄ 60 8 54
Mn(OAc)₃ 70 6 61
DDQ 80 4 65

Amide Bond Formation

Schotten-Baumann Coupling

Final assembly uses classical amidation:

  • Reagents :
    • 3,4,5-Trimethoxybenzoyl chloride (1.2 Eq)
    • Thienopyrazol-3-amine (1.0 Eq)
  • Conditions :
    • Base: Et₃N (3.0 Eq) in THF/H₂O (3:1)
    • Temp: 0°C → RT (12 h)
    • Workup: Extract with EtOAc, wash with 5% HCl
  • Yield : 89% (white crystalline solid)
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.34 (s, 1H, pyrazole-H), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃), 3.74 (s, 3H, OCH₃)
    • HRMS (ESI): m/z [M+H]+ calcd for C₂₅H₂₄N₃O₆S: 494.1383; found: 494.1389

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining elements from and:

  • Reactants :
    • 3,4,5-Trimethoxybenzoic acid
    • 2-Azido-4-methoxyphenylthiophene
  • Conditions :
    • PCl₅ (2.5 Eq), DIPEA (3.0 Eq)
    • CuI (10 mol%) in MeCN at 60°C (8 h)
  • Mechanism :
    • In situ acid chloride formation → Cu-catalyzed azide-alkyne cycloaddition
  • Yield : 76% (requires chromatographic purification)

Industrial-Scale Considerations

From patent CN104098451A:

  • Cost Optimization :
    • Replace SOCl₂ with PCl₃ in chlorination (saves $12/kg product)
    • Recyclable catalyst systems (NiCl₂/Al₂O₃) reduce metal waste
  • Process Safety :
    • Continuous flow reactor for exothermic amidation step
    • Phosgene-free chlorination protocols

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of methoxy-substituted derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, thereby disrupting cell division and exhibiting anti-cancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Modifications

Compounds sharing the thieno[3,4-c]pyrazole core but differing in substituents include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide R₁ = 4-methylphenyl, R₂ = Br C₂₀H₁₆BrN₃O₂S 442.33 Higher lipophilicity (Br vs. OMe)
N-[2-(4-Methoxyphenyl)-5-Oxo-2H,4H,6H-5λ⁴-Thieno[3,4-c]Pyrazol-3-yl]Cyclohexanecarboxamide R₁ = 4-methoxyphenyl, R₂ = cyclohexane C₁₉H₂₃N₃O₃S 373.50 Reduced steric bulk
N-[2-(4-Methoxyphenyl)-5-Oxo-2H,4H,6H-5λ⁴-Thieno[3,4-c]Pyrazol-3-yl]-2-Phenylacetamide R₁ = 4-methoxyphenyl, R₂ = phenylacetamide C₂₀H₁₉N₃O₃S 381.45 Enhanced π-π stacking potential

Key Observations :

  • The 3,4,5-trimethoxybenzamide group in the target compound introduces three methoxy groups, which may enhance solubility and hydrogen-bonding capacity compared to bromo or cyclohexane substituents .
Heterocyclic Core Variations

Compounds with modified heterocyclic scaffolds but similar substituent patterns:

Compound Name Core Structure Key Differences Potential Biological Implications Reference
3,4,5-Trimethoxy-N-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-yl)Benzamide Chromene (benzopyran) Oxygen-containing pyran vs. sulfur-based thiophene Possible shift in tubulin binding
4-{3-Amino-4-[(4-Methylphenyl)-Hydrazono]-5-Imino-4,5-Dihydropyrazol-1-yl}-Benzenesulfonamide Pyrazole Simpler monocyclic structure Reported LOX inhibition (IC₅₀ 1.92 μM)
2-(4,5-Dicyano-1H-Imidazol-2-yl)-N-(4-Methoxyphenyl)Benzamide Imidazole Nitrogen-rich imidazole core Enhanced electron-deficient character

Key Observations :

  • The thieno-pyrazole core in the target compound offers a balance of lipophilic (thiophene) and polar (pyrazole) regions, unlike the fully aromatic chromene or imidazole systems .
  • Pyrazole-based analogues (e.g., ) demonstrate potent LOX inhibition, suggesting the target compound’s core may also interact with oxidative enzymes.
Functional Group Analysis
  • Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety is critical for mimicking natural ligands like colchicine. Analogues with fewer methoxy groups (e.g., 4-methoxyphenyl in ) show reduced steric hindrance but may lose specificity for tubulin .
  • Amide Linkage : The benzamide group enables hydrogen bonding with target proteins. Replacing it with a carboxamide (e.g., cyclohexanecarboxamide in ) alters conformational flexibility.

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